molecular formula C10H7ClN2O2 B5699237 6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone

Cat. No. B5699237
M. Wt: 222.63 g/mol
InChI Key: LJFFFUUZQQTIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as chloroxine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of chloroxine is not fully understood. However, it has been suggested that chloroxine inhibits the activity of enzymes involved in the replication of viruses, bacteria, and fungi. Chloroxine has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition of topoisomerases may contribute to the anticancer activity of chloroxine.
Biochemical and Physiological Effects
Chloroxine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various viruses, including herpes simplex virus, poliovirus, and human immunodeficiency virus (HIV). Chloroxine has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, chloroxine has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using chloroxine in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. Additionally, chloroxine has been found to exhibit low toxicity, making it a potential candidate for therapeutic applications. However, one of the limitations of using chloroxine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on chloroxine. One area of research is the development of more efficient synthesis methods for chloroxine. Additionally, further studies are needed to fully understand the mechanism of action of chloroxine and its potential therapeutic applications. Future research may also focus on the development of chloroxine derivatives with improved efficacy and bioavailability. Finally, further studies are needed to assess the potential side effects of chloroxine and its safety for therapeutic use.
Conclusion
In conclusion, chloroxine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antiviral, antibacterial, and antifungal activities and has been found to inhibit the growth of cancer cells. Chloroxine has several advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the potential therapeutic applications of chloroxine and its safety for therapeutic use.

Synthesis Methods

Chloroxine can be synthesized using various methods, including the reaction of 2-chloroaniline with 3-oxobutan-2-ylidene-1,3-dihydro-2H-indol-2-one. Another method involves the reaction of 2-chloroaniline with 2-acetylpyridine in the presence of sodium hydroxide. These methods yield chloroxine in moderate to high yields.

Scientific Research Applications

Chloroxine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, and antifungal activities. Chloroxine is also known to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, chloroxine has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

6-chloro-2-phenyl-1H-pyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-8(14)10(15)13(12-9)7-4-2-1-3-5-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFFUUZQQTIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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